2,6-Dichloro-4-cyclopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-cyclopropylaniline is an organic compound with the molecular formula C9H9Cl2N . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at positions 2 and 6, and a cyclopropyl group at position 4. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-cyclopropylaniline typically involves the halogenation of aniline derivatives followed by cyclopropylation. One common method includes the halogenation of sulfanilamide followed by desulfonation . Another approach involves the hydrogenation of 2,6-dichloronitrobenzene .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and cyclopropylation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-cyclopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Various substituted anilines.
Oxidation Products: Corresponding nitro or quinone derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
2,6-Dichloro-4-cyclopropylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-cyclopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to modulate signal transduction .
Comparison with Similar Compounds
2,6-Dichloroaniline: Similar structure but lacks the cyclopropyl group.
2,6-Dichloropyridine: Contains a pyridine ring instead of an aniline ring.
2,6-Dichloro-4-trifluoromethylaniline: Substituted with a trifluoromethyl group instead of a cyclopropyl group.
Uniqueness: 2,6-Dichloro-4-cyclopropylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C9H9Cl2N |
---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
2,6-dichloro-4-cyclopropylaniline |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,12H2 |
InChI Key |
YQUYSJVURHWYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.